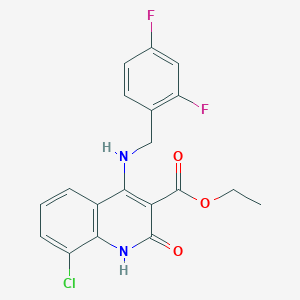![molecular formula C13H17N5O2 B11272076 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide](/img/structure/B11272076.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide typically involves the formation of the tetrazole ring followed by the attachment of the butanamide group. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and amine salts .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted reactions to enhance reaction rates and yields. For example, primary alcohols or aldehydes can be reacted with molecular iodine in the presence of ammonia to form a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: Tetrazole rings are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for other heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antitumor activities.
Medicine: Acts as a bioisostere for carboxylic acids, making it useful in drug design.
Industry: Used in the development of plant growth regulators, herbicides, and fungicides.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. Tetrazoles can act as bioisosteres of carboxylic acids, allowing them to interact with enzymes and receptors in a similar manner . This interaction can inhibit or activate various biological pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylenetetrazole: Used in models for anxiety.
Tetrazole-based antibiotics: Exhibit antibacterial and antifungal activities.
Uniqueness
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the butanamide group. This unique structure contributes to its distinct biological activities and makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C13H17N5O2 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H17N5O2/c1-9(2)6-13(19)15-10-4-5-12(20-3)11(7-10)18-8-14-16-17-18/h4-5,7-9H,6H2,1-3H3,(H,15,19) |
InChI Key |
JGADSFYXZFXLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylpiperidin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11271997.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11272000.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11272004.png)

![3-({1-[(4-Fluorophenyl)methyl]-1H-pyrrol-2-YL}methyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B11272021.png)
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B11272031.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11272036.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B11272040.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B11272047.png)
![ethyl 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11272064.png)
![N-(2-bromo-4-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B11272065.png)

![N-(4-methylbenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11272070.png)
